molecular formula C15H23NO4S2 B2748801 1-((4-(Tert-butyl)phenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine CAS No. 1795442-33-9

1-((4-(Tert-butyl)phenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine

Cat. No. B2748801
CAS RN: 1795442-33-9
M. Wt: 345.47
InChI Key: SBUPGLOTEUMANQ-UHFFFAOYSA-N
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Description

The compound “1-((4-(Tert-butyl)phenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine” is a pyrrolidine derivative. Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms. The compound has sulfonyl groups attached to it, which are functional groups consisting of a sulfur atom bonded to two oxygen atoms (SO2). The sulfonyl groups are further connected to a tert-butyl group and a methyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the five-membered pyrrolidine ring and the sulfonyl groups attached to it. The tert-butyl group is a bulky group that could influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the sulfonyl groups and the pyrrolidine ring. The sulfonyl groups are typically electrophilic and can undergo various reactions. The pyrrolidine ring can act as a nucleophile in certain reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonyl groups might increase its polarity, influencing its solubility in different solvents .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research by Benetti et al. (2002) explores the synthesis of 2,5-disubstituted pyrroles and pyrrolidines through intramolecular cyclization, highlighting a methodology that could be relevant to the synthesis or applications of the specified compound. This approach offers a convenient way to generate aromatic and saturated five-membered heterocyclic compounds, which are crucial in various chemical syntheses and applications (Benetti et al., 2002).

Polymeric Materials

Lu et al. (2014) describe the synthesis of poly(pyridine–imide)s with tert-butyl substituents. This research introduces aromatic diamine monomers with pyridine and tert-butyl groups, leading to polymers with excellent thermal stability and solubility in polar solvents. These materials' properties could be enhanced or modified by incorporating specific sulfonyl pyrrolidine structures, suggesting potential applications in material science (Lu et al., 2014).

Catalysis and Organic Synthesis

Wang et al. (2009) investigated 4-trifluoromethanesulfonamidyl prolinol tert-butyldiphenylsilyl ether as a bifunctional organocatalyst. This research demonstrates the catalyst's efficiency in Michael addition reactions, leading to products with high yields and stereoselectivities. The catalytic activity and selectivity insights could be relevant when considering the sulfonyl pyrrolidine compound for synthetic applications, especially in asymmetric synthesis and catalysis (Wang et al., 2009).

Advanced Material Properties

The research by Liu et al. (2013) on novel soluble fluorinated polyamides containing pyridine and sulfone moieties presents materials with low dielectric constants, high thermal stability, and excellent mechanical properties. These characteristics suggest potential applications of related sulfonyl pyrrolidine compounds in the development of high-performance materials for electronics and other industries (Liu et al., 2013).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Safety and Hazards

Without specific information, it’s hard to comment on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety measures .

Future Directions

The study of this compound could be interesting for various fields, including medicinal chemistry, materials science, and synthetic chemistry. Its properties could be tuned by modifying the sulfonyl groups or the pyrrolidine ring .

properties

IUPAC Name

1-(4-tert-butylphenyl)sulfonyl-3-methylsulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S2/c1-15(2,3)12-5-7-13(8-6-12)22(19,20)16-10-9-14(11-16)21(4,17)18/h5-8,14H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUPGLOTEUMANQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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